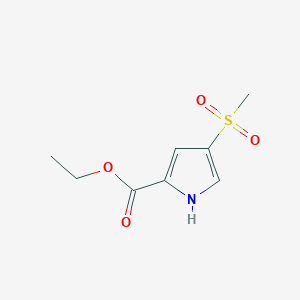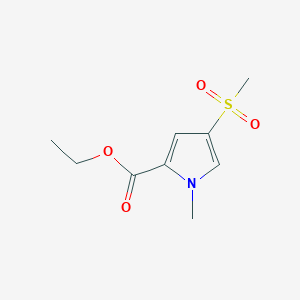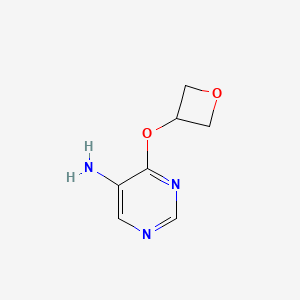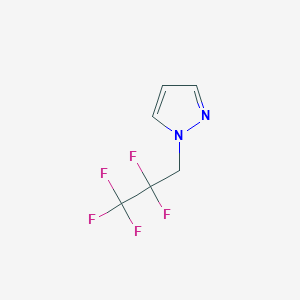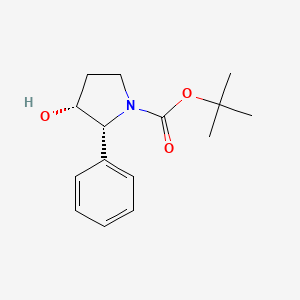![molecular formula C13H13F3O2 B6619705 rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans CAS No. 2241138-40-7](/img/structure/B6619705.png)
rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate, trans (abbreviated as rac-Et-TFPC) is an important organic compound used in synthetic chemistry and pharmaceutical research. It is a chiral cyclopropane compound, which is an important class of compounds due to their wide range of applications. Rac-Et-TFPC is a versatile compound with a wide range of applications in synthetic chemistry, drug development, and materials science.
Aplicaciones Científicas De Investigación
Rac-Et-TFPC is used in a variety of scientific research applications. It is used in the synthesis of novel compounds, such as chiral drugs and materials. It is also used as a catalyst in asymmetric synthesis, which is a process used to synthesize chiral compounds from achiral precursors. Additionally, it is used in the preparation of cyclopropanes, which are important intermediates in organic synthesis.
Mecanismo De Acción
Rac-Et-TFPC is a chiral cyclopropane compound, which means it has two mirror-image forms. The two forms are referred to as enantiomers, and they have different physical and chemical properties. The two forms of rac-Et-TFPC can be separated and used in asymmetric synthesis. This is done by using a chiral selector, which is a molecule that binds to one of the enantiomers and prevents the other from binding. This allows for the synthesis of a single enantiomer, which can then be used in the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-Et-TFPC are not yet fully understood. However, it is known that rac-Et-TFPC has a wide range of applications in synthetic chemistry and pharmaceutical research. It is used in the synthesis of novel compounds, such as chiral drugs and materials. Additionally, it is used as a catalyst in asymmetric synthesis, which is a process used to synthesize chiral compounds from achiral precursors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using rac-Et-TFPC in lab experiments include its high yields and its versatility. It is a simple and efficient synthetic method that can be used to produce a wide variety of compounds. Additionally, it can be used to synthesize chiral compounds from achiral precursors. However, there are some limitations to using rac-Et-TFPC in lab experiments. One limitation is that it is not always possible to separate the two enantiomers of rac-Et-TFPC, which can limit the range of compounds that can be synthesized. Additionally, rac-Et-TFPC is a volatile compound, which means it can easily vaporize and escape from the reaction vessel.
Direcciones Futuras
There are several potential future directions for research involving rac-Et-TFPC. One potential direction is to develop more efficient synthesis methods for rac-Et-TFPC. Additionally, research could be conducted to explore the potential applications of rac-Et-TFPC in drug development and materials science. Furthermore, research could be conducted to better understand the biochemical and physiological effects of rac-Et-TFPC. Finally, research could be conducted to develop more efficient methods for separating the two enantiomers of rac-Et-TFPC.
Métodos De Síntesis
Rac-Et-TFPC can be synthesized via a two-step procedure: first, the reaction of ethyltrifluoromethanesulfonate (EtTMS) with 2-chlorocyclopropane-1-carboxylic acid (ClCPC) in the presence of a base; and second, the reduction of the resulting cyclopropane-1-carboxylic acid (CPC) with a reducing agent. The two-step synthesis method is efficient and can be used to produce rac-Et-TFPC in high yields.
Propiedades
IUPAC Name |
ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBBPVCZTUXWNA-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

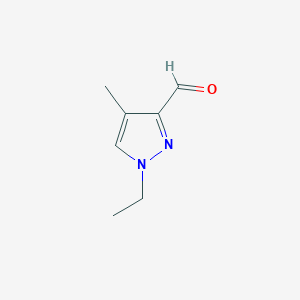
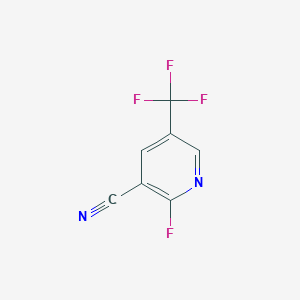
amino}butanoic acid](/img/structure/B6619647.png)
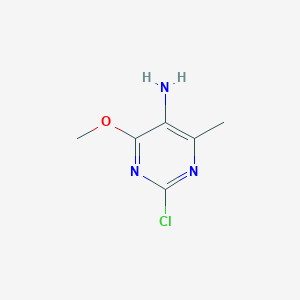
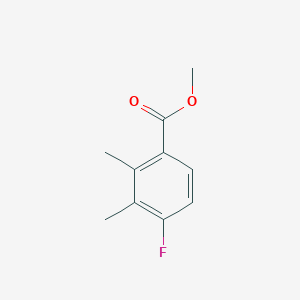
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
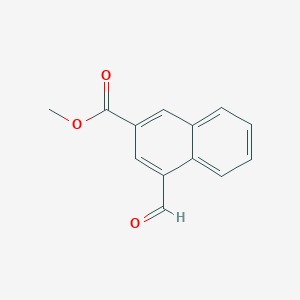
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
